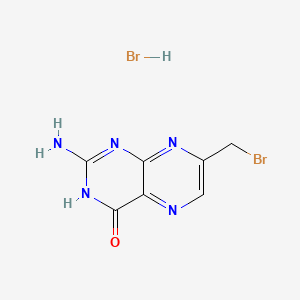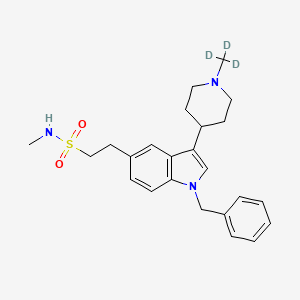
Iodure de S,N,N’-triméthylisothiouronium-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S,N,N’-Trimethylisothiouronium-d9 Iodide: is a stable isotope-labeled compound, often used in various scientific research applications. It is a derivative of S,N,N’-Trimethylisothiouronium Iodide, where the hydrogen atoms are replaced with deuterium (d9). This compound is primarily utilized in metabolic research, environmental studies, and organic chemistry due to its unique properties.
Applications De Recherche Scientifique
Chemistry: S,N,N’-Trimethylisothiouronium-d9 Iodide is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: In biological research, it is used to trace metabolic pathways and understand the role of sulfur-containing compounds in cellular processes.
Medicine: The compound is employed in medical research to develop diagnostic tools and therapeutic agents, particularly in the study of sulfur metabolism and related disorders.
Industry: In the industrial sector, S,N,N’-Trimethylisothiouronium-d9 Iodide is used as a reference standard for quality control and analytical testing of sulfur-containing compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S,N,N’-Trimethylisothiouronium-d9 Iodide involves the reaction of deuterated methyl iodide with thiourea. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process can be summarized as follows:
Reactants: Deuterated methyl iodide (CD3I) and thiourea (CS(NH2)2).
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent any unwanted side reactions.
Procedure: The reactants are mixed in a suitable solvent, such as acetonitrile or ethanol, and heated to a specific temperature to facilitate the reaction. The product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods: Industrial production of S,N,N’-Trimethylisothiouronium-d9 Iodide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of deuterated methyl iodide and thiourea.
Optimized Conditions: Industrial reactors with precise temperature and pressure control to maximize yield and purity.
Purification: Advanced purification techniques, including distillation and crystallization, to obtain high-purity S,N,N’-Trimethylisothiouronium-d9 Iodide.
Analyse Des Réactions Chimiques
Types of Reactions: S,N,N’-Trimethylisothiouronium-d9 Iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiourea derivatives, while oxidation and reduction reactions can produce different sulfur-containing compounds.
Mécanisme D'action
The mechanism of action of S,N,N’-Trimethylisothiouronium-d9 Iodide involves its interaction with various molecular targets and pathways. The compound can act as a methylating agent, transferring its methyl group to nucleophilic sites on target molecules. This methylation process can alter the chemical properties and biological activity of the target molecules, leading to various effects.
Comparaison Avec Des Composés Similaires
S,N,N’-Trimethylisothiouronium Iodide: The non-deuterated version of the compound.
N,N,S-Trimethylthiopseudourea-d9 Hydriodide: Another deuterated analog with similar properties.
2,3,3-Trimethyl-2-thio-pseudourea-d9 Monohydriodide: A related compound with slight structural differences.
Uniqueness: S,N,N’-Trimethylisothiouronium-d9 Iodide is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. The presence of deuterium atoms enhances its stability and provides distinct advantages in NMR spectroscopy and other analytical techniques.
Propriétés
Numéro CAS |
1331643-02-7 |
|---|---|
Formule moléculaire |
C4H11IN2S |
Poids moléculaire |
255.165 |
Nom IUPAC |
trideuteriomethyl N,N/'-bis(trideuteriomethyl)carbamimidothioate;hydroiodide |
InChI |
InChI=1S/C4H10N2S.HI/c1-5-4(6-2)7-3;/h1-3H3,(H,5,6);1H/i1D3,2D3,3D3; |
Clé InChI |
VAKZYIIFXHRFIA-KYRNGWDOSA-N |
SMILES |
CNC(=NC)SC.I |
Synonymes |
N,N,S-Trimethylthiopseudourea-d9 Hydriodide; 2,3,3-Trimethyl-2-thio-pseudourea-d9 Monohydriodide; N,N-Dimethyl-carbamimidothioic Acid-d9 Methyl Ester Monohydriodide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone](/img/structure/B589276.png)
![[(1R,3S,5S,6S,8S,10R,12R,13R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B589278.png)

![2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid](/img/structure/B589284.png)

